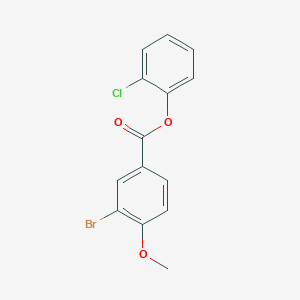

2-Chlorophenyl 3-bromo-4-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrClO3 |

|---|---|

Molecular Weight |

341.58 g/mol |

IUPAC Name |

(2-chlorophenyl) 3-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C14H10BrClO3/c1-18-12-7-6-9(8-10(12)15)14(17)19-13-5-3-2-4-11(13)16/h2-8H,1H3 |

InChI Key |

KYVSAHJYRVJPBY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Br |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)Br |

Origin of Product |

United States |

Strategic Synthesis of 2 Chlorophenyl 3 Bromo 4 Methoxybenzoate

Strategic Approaches to Aryl Esterification for Complex Molecular Architectures

The formation of an ester bond between an aryl alcohol (a phenol) and a carboxylic acid, known as aryl esterification, is a cornerstone of organic synthesis. The widespread occurrence of aryl esters in natural products, pharmaceuticals, and materials science has driven the development of numerous synthetic methods. researchgate.net

Evaluation of Classical and Modern Esterification Techniques Applicable to Aryl Esters

Classical methods for esterification, such as the Fischer-Speier esterification, typically involve reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. numberanalytics.com While effective for simple alcohols, these conditions can be too harsh for complex molecules, potentially leading to side reactions or degradation. numberanalytics.comnumberanalytics.com

Modern esterification techniques offer milder and more selective alternatives. These include:

Microwave-assisted esterification: Utilizes microwave energy to accelerate reaction rates and improve yields. numberanalytics.com

Enzyme-catalyzed esterification: Employs enzymes like lipases as catalysts, providing high selectivity under mild conditions. numberanalytics.comnumberanalytics.com The use of deep eutectic solvents (DES) as both the reaction medium and substrate pool presents a solvent-free and environmentally friendly option. researchgate.netnih.gov

Ionic liquid-based esterification: Uses ionic liquids as both solvents and catalysts, which can enhance reaction rates and yields. numberanalytics.com

Investigation of Catalytic Systems for Efficient Aryl Benzoate (B1203000) Synthesis

The development of advanced catalytic systems has significantly broadened the scope and efficiency of aryl benzoate synthesis.

Cross-Dehydrogenative Coupling (CDC): This powerful strategy involves the direct coupling of two different C-H bonds, offering an atom-economical route to esters. nih.gov For instance, the oxidative cross-esterification of dithiolanes with alcohols can be achieved through a CDC/deprotection sequence under mild conditions. nih.gov Iron-catalyzed CDC has been used for the esterification of unactivated C(sp3)-H bonds with carboxylic acids. sigmaaldrich.com Similarly, copper-catalyzed CDC reactions between N-arylglycine esters and imides or amides provide a pathway to α-substituted α-amino acid esters. thieme-connect.com Acceptorless dehydrogenative coupling (ADC) of primary alcohols, catalyzed by earth-abundant metals like manganese, presents an environmentally friendly, oxidant-free process that produces esters and hydrogen gas. acs.org Rhodium complexes have also been shown to catalyze the dehydrogenative cross-coupling of aldehydes with alcohols to form esters. nih.gov

Metal-Free Protocols: To circumvent the use of often expensive and toxic metal catalysts, metal-free esterification methods have gained prominence. nih.govorganic-chemistry.orgacs.orgacs.org An efficient approach involves the arylation of carboxylic acids with diaryliodonium salts. nih.govorganic-chemistry.orgacs.orgacs.org These reactions tolerate a wide range of functional groups and can be used to synthesize sterically hindered aryl esters that are difficult to obtain through other methods. nih.govacs.orgacs.org The use of N-iodosuccinimide (NIS) in combination with triarylphosphites also enables the direct synthesis of aryl esters from carboxylic acids under neutral conditions. rsc.org Furthermore, direct acylation of N-heteroaryl methanols with acyl cyanides can be achieved under metal-free conditions using a Na2CO3/15-crown-5 couple. nih.gov

Retrosynthetic Analysis and Precursor Molecule Synthesis

The synthesis of 2-Chlorophenyl 3-bromo-4-methoxybenzoate begins with a retrosynthetic analysis, which deconstructs the target molecule into its constituent building blocks: 2-chlorophenol (B165306) and 3-bromo-4-methoxybenzoic acid.

Synthesis of the 2-Chlorophenol Moiety and its Halogenation Strategies

2-Chlorophenol is a key intermediate. It can be synthesized from phenol (B47542) through direct chlorination. One method involves reacting phenol with tert-butyl hypochlorite (B82951) in carbon tetrachloride. chemicalbook.com Another approach uses chlorine gas in an unpolar, perchlorinated hydrocarbon solvent in the presence of a branched-chain amine catalyst, which provides high yields of 2-chlorophenol. google.com

Further halogenation of 2-chlorophenol, if required for other synthetic targets, can be achieved through bromination. For example, 4-bromo-2-chlorophenol (B165030) can be produced by reacting 2-chlorophenol with bromine in the presence of a catalyst like triethylamine (B128534) hydrochloride. google.com

Synthesis of the 3-Bromo-4-methoxybenzoic Acid Moiety

The second precursor, 3-bromo-4-methoxybenzoic acid, can be prepared from p-methoxybenzoic acid. A common method involves the bromination of p-methoxybenzoic acid using bromine in a glacial acetic acid medium, catalyzed by ferric chloride. google.com The reaction of benzoic acid with bromine is an electrophilic substitution reaction. ijisrt.com

Optimization of Ester Bond Formation Methodologies

With the precursor molecules in hand, the final step is the formation of the ester bond. Several coupling methodologies can be optimized for this transformation.

DCC and other Carbodiimide Couplings: Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for forming esters from carboxylic acids and alcohols, particularly in the Steglich esterification. numberanalytics.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org The reaction proceeds through an O-acylisourea intermediate. organic-chemistry.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often crucial for efficient esterification, especially for sterically hindered substrates. organic-chemistry.orgorganic-chemistry.orgrsc.org Other carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also effective. peptide.comresearchgate.net Carbodiimide-mediated couplings can be chemoselective, allowing for the selective acylation of alcohols in the presence of phenols under certain conditions. nih.gov

N-Iodosuccinimide (NIS): NIS is a versatile reagent used in various organic transformations, including esterification. researchgate.netorganic-chemistry.org It can be used to convert aldehydes to methyl esters. acs.org In combination with triarylphosphites, NIS facilitates the direct synthesis of aryl esters from carboxylic acids under neutral conditions. rsc.org

The optimization of these methods involves considering factors such as reaction temperature, time, solvent, and the specific coupling agents and catalysts used to maximize the yield and purity of the final product, this compound. numberanalytics.comnih.govtubitak.gov.tr

Implementation of Green Chemistry Principles in the Synthesis of Halogenated Aryl Esters

The synthesis of halogenated aryl esters, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on creating safer, more efficient, and less wasteful synthetic routes. Key areas of implementation include the development of novel catalytic systems, the use of alternative energy sources, and the optimization of reaction conditions to improve atom economy and reduce hazardous waste.

Catalysis as a Cornerstone of Green Esterification

A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates and can be used in small amounts, minimizing waste. In the context of aryl ester synthesis, research has moved away from traditional methods that often require harsh conditions or toxic reagents.

Metal-Free Synthesis: An efficient method for the arylation of carboxylic acids involves the use of diaryliodonium salts. acs.orgnih.gov This approach avoids the need for transition-metal catalysts and is compatible with a wide range of functional groups. acs.orgnih.gov The reactions often proceed in high yields with short reaction times. acs.orgnih.gov This method is particularly tolerant of steric hindrance in both the carboxylic acid and the diaryliodonium salt, enabling the synthesis of esters that are difficult to obtain through other protocols. acs.orgnih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs have emerged as promising green catalysts and solvents for esterification. nih.govresearchgate.netnih.gov ILs, such as tunable aryl imidazolium-based salts, can act as recyclable catalysts with dual Brønsted–Lewis acidity, facilitating reactions like Friedel–Crafts acylation and thioesterification with high atom economy. nih.govresearchgate.net These catalysts are often stable, moisture-insensitive, and can be recovered and reused multiple times with only a slight decrease in activity. nih.gov

Deep eutectic solvents, formed by combining a hydrogen bond donor (e.g., p-toluenesulfonic acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), can serve as both catalyst and solvent. researchgate.net They are noted for being economical, biodegradable, and non-toxic. nih.gov In the esterification of phenolic compounds, acidic DESs have demonstrated high catalytic activity, achieving high conversion rates under optimized conditions. researchgate.net

Table 1: Comparison of Catalytic Systems for Esterification and Related Reactions

| Catalyst System | Reactants | Reaction Type | Key Advantages | Yields | Source |

|---|---|---|---|---|---|

| Diaryliodonium Salts | Carboxylic Acids | Arylation | Metal-free, short reaction times, tolerates steric hindrance | High | acs.orgnih.gov |

| Tunable Aryl Imidazolium IL | Aryl Alkanes & Acid Chlorides | Friedel–Crafts Acylation | Recyclable, high atom economy, solvent-free option | Good to Excellent | nih.govresearchgate.net |

| Acidic Deep Eutectic Solvents (DESs) | Oleic Acid & Cetyl Alcohol | Esterification | Recyclable, efficient, environmentally friendly | >99% Conversion | researchgate.net |

| NaH | Phenyl Esters & Aryl Amines | Amide Synthesis | Transition metal-free, solvent-free, high atom economy | High | nih.gov |

Advancements in Reaction Conditions

Solvent-Free and Alternative Energy Approaches: A significant green advancement is the move towards solvent-free reactions, which eliminates volatile organic compounds (VOCs). researchgate.net Microwave-assisted organic synthesis (MAOS) is a prime example of an alternative energy source that dramatically reduces reaction times, often from hours to minutes, while improving yields and product purity. ajrconline.orgmtsu.edunih.gov This energy-efficient technique is considered a cornerstone of green chemistry as it minimizes solvent use and thermal decomposition byproducts. nih.govmlsu.ac.in For instance, the synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride (B1165640) can be completed in four minutes in a domestic microwave oven without any solvent. nih.gov

Photochemical methods offer another sustainable route. A self-promoted photochemical synthesis of O-aryl esters has been developed that proceeds under visible-light irradiation without requiring an external photocatalyst or transition metal. acs.org In this process, the phenolate (B1203915) acts as both a substrate and a photosensitizer, leading to a radical chain reaction that produces the desired ester in good to excellent yields. acs.org

Atom Economy and Process Intensification

Maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy, is a fundamental goal of green synthesis. nih.gov Methods that achieve this include one-pot, multi-component reactions that reduce the number of synthetic steps and purification stages. researchgate.net For example, a one-pot, three-component condensation for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a recyclable ionic liquid catalyst under solvent-free conditions exemplifies a process with high atom economy. researchgate.net Similarly, direct synthesis methods, such as the palladium-catalyzed three-component alkene arylboration, allow for the rapid construction of complex molecules from simple precursors in a single step. acs.org Such strategies not only conserve resources but also minimize the generation of waste.

Advanced Spectroscopic and Crystallographic Investigations of 2 Chlorophenyl 3 Bromo 4 Methoxybenzoate

Comprehensive Spectroscopic Characterization for Structural Confirmation

Detailed spectroscopic data for the specific compound 2-Chlorophenyl 3-bromo-4-methoxybenzoate is not extensively available in public literature. However, a comprehensive structural confirmation can be extrapolated by analyzing the characteristic spectroscopic features of its constituent moieties and closely related analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR spectra would display distinct signals corresponding to the 2-chlorophenyl and 3-bromo-4-methoxybenzoate portions.

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on both rings and the methoxy (B1213986) group protons. The protons on the 3-bromo-4-methoxybenzoate ring are expected in the aromatic region, with their multiplicity and coupling constants dictated by their relative positions. The methoxy group would appear as a sharp singlet, typically around 3.8-4.0 ppm. The protons on the 2-chlorophenyl ring would also resonate in the aromatic region, with chemical shifts influenced by the electron-withdrawing chlorine atom and the ester linkage.

¹³C NMR: The carbon NMR spectrum would provide evidence for every unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group (typically 160-170 ppm), the carbon attached to the methoxy group, and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, chloro, methoxy, and ester groups). For instance, carbons bonded to electronegative atoms like oxygen and halogens will be shifted downfield.

Expected ¹H NMR Chemical Shifts (δ) in ppm Interactive Data Table

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Aromatic (3-bromo-4-methoxybenzoate ring) | 7.0 - 8.2 | Multiplets (Doublets, Doublet of Doublets) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would be dominated by strong absorptions characteristic of an aromatic ester.

Key vibrational modes would include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester. researchgate.net

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C(=O)-O stretch typically appears between 1250-1300 cm⁻¹, and the O-C (aryl) stretch is found around 1100-1150 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings.

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the C-H stretch of the methoxy group is expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C-Br and C-Cl Stretches: Vibrations corresponding to the carbon-halogen bonds would be found in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch typically appears around 700-800 cm⁻¹ and the C-Br stretch at lower frequencies, around 500-650 cm⁻¹.

Characteristic IR Absorption Bands Interactive Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C-Cl | Stretching | 700 - 800 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₄H₁₀BrClO₃), HRMS would confirm its molecular weight and elemental composition.

A key feature in the mass spectrum would be the isotopic pattern. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments. The most abundant peak in the molecular ion cluster would be followed by peaks at M+2 (due to ⁸¹Br and ³⁷Cl), M+4, and M+6, with relative intensities that are highly predictable. This isotopic signature provides definitive evidence for the presence and number of bromine and chlorine atoms in the molecule.

Predicted HRMS Data for C₁₄H₁₀BrClO₃ Interactive Data Table

| Ion | Calculated Monoisotopic Mass (Da) |

|---|---|

| [M]⁺ (C₁₄H₁₀⁷⁹Br³⁵ClO₃)⁺ | 340.9500 |

| [M+2]⁺ | 342.9480 |

Single Crystal X-ray Diffraction Analysis of this compound and Analogues

While a crystal structure for the exact title compound is not publicly documented, analysis of closely related structures provides significant insight into its likely molecular conformation and geometry. Analogues such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate and 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate reveal key structural tendencies. nih.govnih.govresearchgate.net

In such aromatic esters, the molecule is generally not planar. The spatial arrangement is defined by the torsion angles between the planes of the two aromatic rings and the central ester group. For example, in 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the 4-bromo-2-chlorophenyl ring and the adjacent ring of the biphenyl (B1667301) moiety is a significant 80.59 (2)°. nih.gov This indicates a substantial twist, which is a common feature to minimize steric hindrance between the bulky substituents on the rings.

Bond lengths and angles within the aromatic rings are generally expected to be within normal ranges, though minor distortions can be caused by the electronic and steric effects of the substituents. researchgate.netnih.gov Intermolecular interactions such as halogen bonding (e.g., Cl⋯O or Br⋯O contacts) and π–π stacking interactions are often observed in the crystal packing of such halogenated aromatic compounds, influencing the formation of supramolecular architectures. nih.govnih.gov

Selected Geometric Parameters from an Analogue (4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate) nih.gov Interactive Data Table

| Parameter | Value |

|---|---|

| Dihedral angle between 4-bromo-2-chlorophenyl ring and adjacent aromatic ring | 80.59 (2)° |

| Ester Torsion Angle (C-O-C-C) | -166.6 (2)° |

| Cl⋯O intermolecular contact distance | 2.991 (3) Å |

Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions requires precise knowledge of bond lengths, angles, and distances between adjacent molecules in the crystal lattice, which is unavailable.

Exploration of Crystal Packing Arrangements and Supramolecular Assembly

Information on crystal packing and supramolecular assembly is derived directly from crystallographic studies, which have not been found for this specific compound.

Analysis of Solid-State Forms and Polymorphism

The study of polymorphism involves the characterization of different crystalline forms of a compound. No such studies concerning this compound were identified.

Computational and Theoretical Studies on 2 Chlorophenyl 3 Bromo 4 Methoxybenzoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For 2-Chlorophenyl 3-bromo-4-methoxybenzoate, DFT calculations offer a deep understanding of its fundamental characteristics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromo-4-methoxybenzoate ring, particularly influenced by the electron-donating methoxy (B1213986) group. Conversely, the LUMO is likely to be distributed over the electron-withdrawing 2-chlorophenyl ring and the ester group. The precise energy values of the HOMO, LUMO, and the energy gap would require specific DFT calculations.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Esters

| Parameter | Representative Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on typical DFT results for similar aromatic ester compounds. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. pharmaffiliates.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red) is anticipated around the oxygen atoms of the ester and methoxy groups, as well as the bromine atom, due to their high electronegativity. The regions around the hydrogen atoms and the carbon atoms attached to the electronegative halogens would exhibit a more positive potential (blue). This information is critical for understanding how the molecule might interact with other chemical species.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. By comparing the calculated spectrum with an experimentally obtained one, the molecular structure can be confirmed, and the vibrational modes can be assigned to specific absorption bands.

For this compound, characteristic vibrational frequencies would include C=O stretching of the ester group, C-O stretching of the ester and ether linkages, C-H stretching of the aromatic rings, and vibrations involving the C-Cl and C-Br bonds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1750-1730 |

| C-O (Ester) | Stretching | 1300-1200 |

| C-O (Ether) | Stretching | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-Cl (Aromatic) | Stretching | 1100-1000 |

| C-Br (Aromatic) | Stretching | 650-550 |

Note: These are typical ranges and the exact wavenumbers for this compound would be determined by specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of a molecule over time. An MD simulation would track the movements of the atoms in this compound, providing a picture of its accessible conformations in a given environment (e.g., in a solvent or in the solid state). This is particularly useful for understanding the flexibility around the ester linkage and the rotation of the phenyl rings, which can influence its interactions with other molecules.

Quantitative Analysis of Non-Covalent Interactions (NCI) using QTAIM and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular assembly and crystal packing of molecules. The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are computational methods used to visualize and quantify these weak interactions.

Hirshfeld surface analysis, a related technique, has been used to study intermolecular contacts in similar molecules like 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. nih.gov This analysis revealed the significance of C⋯H/H⋯C, H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts in the crystal packing. For this compound, an RDG analysis would likely show regions of weak van der Waals interactions, as well as potential halogen bonding (C-Br···O or C-Cl···O) and hydrogen bonding (C-H···O), which are critical in stabilizing the crystal lattice.

Theoretical Investigations of Receptor-Ligand Interactions (e.g., Molecular Docking for Binding Site Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. In the absence of direct studies on this compound, analysis of its core components—a chlorophenyl group, a brominated ring, and a methoxybenzoate structure—in other documented molecular docking studies can provide valuable predictive insights.

Compounds containing a chlorophenyl group have been subjects of numerous molecular docking simulations. For instance, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was investigated for its interaction with the cyclooxygenase-2 (COX-2) receptor (PDB ID: 6COX). fip.org The study revealed a lower binding energy for the compound compared to its precursor, suggesting potentially enhanced anti-inflammatory activity. fip.org The docking results indicated that the 4-formyl-2-methoxyphenyl-4-chlorobenzoate has a binding energy of -8.18 kcal/mol on chain A of the COX-2 receptor. fip.org

Similarly, studies on other molecules containing a chlorophenyl moiety, such as 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, have shown interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov In these interactions, the chlorophenyl group is often situated in hydrophobic pockets, with key residues like Cys797, Leu792, and Met793 playing a significant role in the binding. nih.gov Another study on a Schiff base derivative containing a 4-chlorophenyl moiety highlighted its potent antiproliferative activity, which was rationalized through its interactions with target proteins. mdpi.com

The presence of a bromine atom can also significantly influence receptor-ligand interactions. Bromine-bearing compounds are noted for their enhanced lipophilicity and ability to form halogen bonds, which can contribute to stronger binding affinities. nih.gov For example, in a study of bromine-containing Schiff bases, molecular docking simulations against the receptor tyrosine kinase FLT3 (PDB ID: 6JQR) revealed a docking score of -8.178 kcal/mol for one of the derivatives, indicating a strong binding potential. nih.gov

The methoxy group, as seen in the 4-methoxybenzoate (B1229959) portion of the target compound, is also a common feature in bioactive molecules. The presence of a methoxy group can influence the electronic and steric properties of a ligand, potentially leading to specific hydrogen bond interactions with receptor sites. For example, docking studies on 4-methoxybenzyl derivatives have shown strong hydrogen bonding and hydrophobic interactions within the active sites of the transforming growth factor beta (TGF-β) type I receptor kinase domain. nih.gov

Considering these findings from analogous structures, it can be hypothesized that this compound would likely engage with protein targets through a combination of hydrophobic interactions, driven by the chlorophenyl and brominated rings, and potential hydrogen bonding involving the methoxy group and the ester linkage. The bromine atom could further enhance binding affinity through halogen bonding with suitable amino acid residues in a protein's binding pocket.

Table 1: Molecular Docking Data of Structurally Related Compounds

| Compound | Target Receptor (PDB ID) | Binding Energy / Score | Key Interacting Residues (if reported) |

|---|---|---|---|

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (6COX) | -8.18 kcal/mol | Not specified |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogue | EGFR tyrosine kinase | Not specified | Cys797, Leu792, Met793 |

| Brominated Schiff Base (2-Br) | FLT3 (6JQR) | -8.178 kcal/mol | Not specified |

| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] fip.orgCurrent time information in Pasuruan, ID.bohrium.comthiadiazol-5-yl thiocyanate | TGF-β type I receptor kinase | Not specified | Involved in strong hydrogen bonding and hydrophobic interactions |

This table is generated based on available data for analogous compounds and is intended for comparative purposes.

Chemical Reactivity and Derivatization Strategies of 2 Chlorophenyl 3 Bromo 4 Methoxybenzoate

Hydrolysis Kinetics and Ester Cleavage Mechanisms

The hydrolysis of phenyl benzoate (B1203000) esters, such as 2-Chlorophenyl 3-bromo-4-methoxybenzoate, is a fundamental reaction that proceeds via cleavage of the ester linkage to yield a carboxylic acid and a phenol (B47542). This transformation can be catalyzed by either acid or base.

Under basic conditions, the reaction typically follows a base-catalyzed acyl-oxygen cleavage (BAc2) mechanism. nih.gov This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. nih.govsemanticscholar.org The subsequent collapse of this intermediate results in the departure of the phenoxide leaving group (2-chlorophenoxide) and the formation of 3-bromo-4-methoxybenzoic acid (after protonation). The kinetics of this hydrolysis are generally second-order, being first-order in both the ester and the hydroxide ion. libretexts.org

Similarly, substituents on the phenoxide leaving group affect the rate. Electron-withdrawing groups, like the chlorine atom in the 2-chlorophenyl group, stabilize the resulting phenoxide anion, making it a better leaving group and thus increasing the rate of hydrolysis. sci-hub.se

Acid-catalyzed hydrolysis proceeds through a different mechanism, which begins with the protonation of the carbonyl oxygen. libretexts.org This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. A tetrahedral intermediate is formed, and after a series of proton transfers, the 2-chlorophenol (B165306) is eliminated, and the 3-bromo-4-methoxybenzoic acid is regenerated. libretexts.org

| Condition | Mechanism Type | Key Steps | Influence of Substituents on Rate |

|---|---|---|---|

| Basic (e.g., NaOH) | BAc2 (Bimolecular Acyl-Oxygen Cleavage) | 1. Nucleophilic attack by OH- on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the 2-chlorophenoxide leaving group. | Accelerated by electron-withdrawing groups on both rings. |

| Acidic (e.g., H3O+) | AAc2 (Bimolecular Acyl-Oxygen Cleavage) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H2O. 3. Formation of a tetrahedral intermediate. 4. Elimination of 2-chlorophenol. | Less sensitive to electronic effects compared to base-catalyzed hydrolysis, but still influenced by substituents. |

Reactions Involving the Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the two separate aromatic rings is a key feature of this compound, opening avenues for selective and sequential modifications.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via an addition-elimination mechanism. libretexts.org This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that is formed. libretexts.org

For this compound, the feasibility of SNAr is limited.

On the 2-chlorophenyl ring: The only substituent is the ester oxygen. While the ester group as a whole is electron-withdrawing, the direct linkage is through an oxygen atom which has a competing electron-donating resonance effect. Crucially, there are no strongly activating groups like nitro groups ortho or para to the chlorine atom. Therefore, this ring is not sufficiently activated for a standard SNAr reaction under typical conditions.

On the 3-bromo-4-methoxybenzoate ring: This ring contains the bromo leaving group. The powerful electron-donating methoxy (B1213986) group at the para position deactivates the ring towards nucleophilic attack. While the ester group at the 1-position is electron-withdrawing, its activating effect at the 3-position (meta) is weak.

Consequently, derivatization of this compound via SNAr pathways is generally unfavorable without resorting to harsh reaction conditions or alternative mechanisms like those involving benzyne (B1209423) intermediates.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are highly applicable to aryl halides like this compound. eie.gr A significant advantage in this substrate is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl. wikipedia.orgillinois.edu This difference allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact for a potential subsequent reaction.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org By using a palladium catalyst and a base, the C-Br bond of this compound can be selectively coupled with various aryl, vinyl, or alkyl boronic acids to introduce a new carbon substituent at the 3-position of the benzoate ring. nih.govnih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Selective reaction at the more reactive C-Br bond would allow for the introduction of an alkenyl group, such as a styrenyl moiety, onto the benzoate ring. diva-portal.orgorganic-chemistry.org While Heck reactions with aryl chlorides are possible, they typically require more specialized and active catalyst systems. researchgate.netacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method can be used to selectively install an alkyne group at the bromine-bearing carbon, yielding an arylalkyne derivative. Copper-free Sonogashira protocols have also been developed. ucsb.edu

Buchwald-Hartwig Amination: While the prompt focuses on C-C bond formation, it is worth noting that the Buchwald-Hartwig reaction is a highly effective palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds from aryl halides and amines. wikipedia.orglibretexts.org This could be applied selectively at the C-Br position to introduce primary or secondary amine functionalities.

| Reaction | Reactant Partner | Bond Formed | Typical Catalyst/Conditions | Selective Target Site |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | C-C (sp2-sp2 or sp2-sp3) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | C-Br bond |

| Heck | Alkene | C-C (sp2-sp2) | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | C-Br bond |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | C-Br bond |

| Buchwald-Hartwig | Amine (R-NH2) | C-N | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base | C-Br bond |

Reactions on the Methoxy Functional Group

The methoxy group on the benzoate ring offers another site for chemical modification, either through its removal or by using its electronic influence to direct further substitutions.

The cleavage of the aryl methyl ether bond to yield a phenol is a common transformation. numberanalytics.com This O-demethylation can be achieved using various reagents.

Strong Protic Acids: Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. libretexts.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group via an SN2 mechanism, releasing methyl bromide or methyl iodide and the free phenol. libretexts.org

Lewis Acids: Boron trihalides, particularly boron tribromide (BBr3), are highly effective reagents for cleaving aryl methyl ethers under milder conditions than strong acids. youtube.com Aluminum chloride (AlCl3) can also be used for regioselective demethylation. google.com

Enzymatic Demethylation: Certain enzymes, such as 4-methoxybenzoate (B1229959) monooxygenase, are capable of catalyzing the O-demethylation of 4-methoxybenzoate to produce 4-hydroxybenzoate (B8730719) and formaldehyde. nih.govwikipedia.org

Applying these methods to this compound would convert the methoxy group into a hydroxyl group, yielding 2-Chlorophenyl 3-bromo-4-hydroxybenzoate. This introduces a phenolic hydroxyl group, which can undergo its own set of reactions (e.g., etherification, esterification).

The benzoate ring is subject to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the benzoate ester group, the bromine atom, and the methoxy group.

Directing Effects:

Methoxy Group (-OCH3): A powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect.

Bromo Group (-Br): A deactivating, ortho-, para-directing group. Its -I (inductive) effect outweighs its +R effect.

Ester Group (-COOR'): A deactivating, meta-directing group.

In this system, the strongly activating methoxy group at position 4 will dominate the directing effects. It directs incoming electrophiles to the positions ortho to it (positions 3 and 5) and para to it (position 1, which is already substituted). Position 3 is blocked by the bromine atom. Therefore, the primary site for electrophilic attack will be position 5. The position ortho to the bromine (position 2) is also a possibility, but substitution is generally directed by the most powerful activating group. The ester group will direct meta to itself, which corresponds to positions 3 and 5, reinforcing the preference for position 5.

Therefore, electrophilic reactions such as nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), or Friedel-Crafts acylation would be expected to occur predominantly at the C5 position of the 3-bromo-4-methoxybenzoate ring.

Derivatization Protocols for Enhanced Analytical Detection and Synthetic Utility

Derivatization of this compound is a critical strategy for enhancing its detectability in analytical assays and for creating new molecular entities for systematic studies. The molecular structure, characterized by a stable ester linkage between a substituted phenol and a substituted benzoic acid, offers specific sites for chemical modification. These modifications can alter physicochemical properties such as volatility, polarity, and spectroscopic characteristics, which can be leveraged for improved chromatographic separation and detection.

Chromatographic Derivatization for Separation and Quantitation (e.g., HPLC, GC)

For analytical purposes, direct analysis of this compound is possible, particularly with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, due to the inherent UV-absorbing properties of the aromatic rings. sielc.comhelixchrom.com However, to enhance sensitivity, improve peak shape, or enable analysis by Gas Chromatography (GC), derivatization is often necessary. research-solution.comsigmaaldrich.com The most common approach involves the hydrolysis of the ester bond to yield its constituent precursors: 2-chlorophenol and 3-bromo-4-methoxybenzoic acid. These hydrolysis products, which contain reactive hydroxyl and carboxyl groups, can then be modified using established protocols. researchgate.net

Gas Chromatography (GC) Derivatization: The primary goal for GC derivatization is to increase the volatility and thermal stability of the analytes. research-solution.com The polar hydroxyl and carboxylic acid functional groups of the hydrolyzed products are unsuitable for direct GC analysis but can be readily converted into less polar, more volatile derivatives. weber.hugcms.cz

Silylation: This is a common method where the active hydrogen atoms in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, converting 2-chlorophenol to its TMS ether and 3-bromo-4-methoxybenzoic acid to its TMS ester. These derivatives exhibit excellent thermal stability and chromatographic behavior. weber.hu

Alkylation/Esterification: This technique converts the acidic compounds into more volatile esters and ethers. gcms.cz The carboxylic acid group of 3-bromo-4-methoxybenzoic acid can be esterified, for example, to its methyl ester, using reagents like diazomethane (B1218177) or BF3-methanol. weber.hu This process yields derivatives that produce superior chromatograms compared to the free acids. weber.hu Similarly, the phenolic hydroxyl group can be alkylated.

High-Performance Liquid Chromatography (HPLC) Derivatization: While the parent compound is UV-active, derivatization for HPLC is typically employed to introduce a fluorescent tag (fluorophore) for trace-level quantification, where significantly lower limits of detection are required. scholarsresearchlibrary.comresearchgate.net This pre-column derivatization involves reacting the analyte with a labeling agent. scholarsresearchlibrary.com After hydrolysis, the resulting 2-chlorophenol could be reacted with a derivatizing agent that targets the hydroxyl group to attach a moiety with high molar absorptivity or fluorescence quantum yield.

The following table summarizes potential derivatization strategies for the hydrolysis products of this compound.

| Analyte (Post-Hydrolysis) | Technique | Derivatization Reaction | Typical Reagent(s) | Purpose |

|---|---|---|---|---|

| 3-bromo-4-methoxybenzoic acid | GC | Silylation | BSTFA, TMCS | Increases volatility and thermal stability. sigmaaldrich.comweber.hu |

| 3-bromo-4-methoxybenzoic acid | GC | Esterification (Methylation) | Diazomethane, BF3-Methanol | Forms volatile methyl ester, improves peak shape. weber.hugcms.cz |

| 2-chlorophenol | GC | Silylation | BSTFA, TMCS | Forms volatile TMS ether. sigmaaldrich.comweber.hu |

| 2-chlorophenol | GC | Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Forms stable, volatile ester derivative. research-solution.com |

| 2-chlorophenol | HPLC | Fluorophore Tagging | Dansyl Chloride | Enhances detection sensitivity via fluorescence. researchgate.net |

Synthesis of Structurally Related Analogues for Systematic Studies

The synthesis of structurally related analogues of this compound allows for systematic exploration of structure-activity relationships (SAR). By methodically altering specific parts of the molecule, researchers can probe the influence of steric and electronic effects on its biological or material properties. The synthesis of such analogues generally follows the same fundamental reaction: the esterification of a substituted phenol with a substituted benzoic acid (or its more reactive acyl chloride derivative).

Key modification strategies include:

Modification of the Phenyl Moiety: The 2-chloro substituent on the phenolic ring can be replaced by other halogens (e.g., fluorine, bromine) or alkyl groups, or its position can be moved (e.g., to the 3- or 4-position). This allows for an investigation into the role of the size, electronegativity, and position of the substituent on this ring.

Modification of the Benzoate Moiety: The substituents on the benzoate ring offer multiple sites for variation. The 3-bromo group can be changed to another halogen or removed entirely. The 4-methoxy group can be altered to other alkoxy groups (e.g., ethoxy, propoxy) to study the effect of chain length, or it can be replaced with other electron-donating or electron-withdrawing groups.

Modification of the Ester Linkage: The ester functional group itself can be replaced with other linking groups, such as an amide or a thioester, to determine the significance of the ester oxygen and carbonyl group.

The creation of these analogues relies on the availability of the corresponding substituted phenol and substituted benzoic acid precursors. nih.govmdpi.commdpi.com

The table below outlines a representative set of potential analogues and the necessary starting materials for their synthesis.

| Analogue Name | Modification Type | Required Phenol | Required Benzoic Acid |

|---|---|---|---|

| 2-Fluorophenyl 3-bromo-4-methoxybenzoate | Phenyl Moiety | 2-Fluorophenol | 3-bromo-4-methoxybenzoic acid |

| 4-Chlorophenyl 3-bromo-4-methoxybenzoate | Phenyl Moiety | 4-Chlorophenol | 3-bromo-4-methoxybenzoic acid |

| 2-Chlorophenyl 3-chloro -4-methoxybenzoate | Benzoate Moiety | 2-Chlorophenol | 3-chloro-4-methoxybenzoic acid |

| 2-Chlorophenyl 3-bromo-4-ethoxybenzoate | Benzoate Moiety | 2-Chlorophenol | 3-bromo-4-ethoxybenzoic acid |

| 2-Chlorophenyl 4-methoxybenzoate | Benzoate Moiety | 2-Chlorophenol | 4-methoxybenzoic acid |

Mechanistic Insights into the Formation and Transformations of 2 Chlorophenyl 3 Bromo 4 Methoxybenzoate

Detailed Mechanistic Pathways of Aryl Ester Formation

The formation of 2-Chlorophenyl 3-bromo-4-methoxybenzoate, an aryl ester, can be achieved through various transition metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an aryl halide or triflate with a carboxylic acid or its derivative. Palladium and nickel-based catalytic systems are commonly employed for this transformation, each proceeding through a distinct, yet related, catalytic cycle.

While many palladium-catalyzed cross-coupling reactions are believed to proceed through a two-electron pathway involving Pd(0)/Pd(II) intermediates, nickel-catalyzed reactions, in particular, have been shown to involve radical intermediates. acs.orgacs.org The generation of these radical species can significantly influence the reaction pathway and product distribution.

In the context of forming this compound, a nickel-catalyzed coupling between 2-chlorophenol (B165306) and 3-bromo-4-methoxybenzoyl chloride could proceed via a radical mechanism. The catalytic cycle would likely initiate with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex can then undergo a single-electron transfer (SET) with the 3-bromo-4-methoxybenzoyl chloride to generate a 3-bromo-4-methoxybenzoyl radical and a Ni(I) species.

Alternatively, a Ni(I) species could be the key player in generating radical intermediates from alkyl halides in cross-electrophile coupling reactions. acs.org In some nickel-catalyzed cross-couplings, the generation of radicals from C(sp³) electrophiles occurs through a one-electron oxidative addition with low-valent nickel radical intermediates. acs.org While the formation of an aryl ester involves a C(sp²)-O bond, the principles of radical generation via nickel catalysis remain pertinent. For instance, a nickel(I)-mediated radical generation from an aryl halide, followed by capture by a nickel(II) complex, is a proposed mechanistic pathway. acs.org

The involvement of radical intermediates in nickel-catalyzed cross-coupling reactions is supported by various mechanistic studies. These studies highlight the ability of low-valent nickel species to facilitate single-electron transfer processes, leading to the formation of highly reactive radical species that can then participate in the bond-forming steps of the catalytic cycle.

The catalytic cycle for the formation of this compound via a palladium-catalyzed cross-coupling of 2-chlorophenol with 3-bromo-4-methoxybenzoyl chloride is generally understood to proceed through a series of well-defined steps. nih.govnih.gov

A plausible catalytic cycle is depicted below:

Oxidative Addition: The cycle commences with the oxidative addition of the 3-bromo-4-methoxybenzoyl chloride to a low-valent palladium(0) complex, such as Pd(PPh₃)₄. This step involves the cleavage of the carbon-halogen bond and results in the formation of a palladium(II) intermediate. libretexts.org

Transmetalation (or Salt Metathesis): In the presence of a base, the 2-chlorophenol is deprotonated to form the corresponding phenoxide. This phenoxide then undergoes transmetalation with the palladium(II) complex, where the chloride ligand on the palladium is replaced by the 2-chlorophenoxide group. In some variations, a pre-formed salt of the phenol (B47542) is used.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate. This step involves the formation of the C-O bond of the aryl ester, this compound, and the regeneration of the catalytically active palladium(0) species. nih.govlibretexts.org

The rate-determining step in such catalytic cycles can vary depending on the specific substrates, ligands, and reaction conditions. In many palladium-catalyzed cross-coupling reactions, the oxidative addition step is considered to be the rate-determining step. youtube.com However, in some cases, particularly with less reactive aryl halides or nucleophiles, the transmetalation or reductive elimination step can become rate-limiting. For palladium-catalyzed etherification reactions, which are analogous to esterification, the transmetalation event has been identified as the rate-determining step in some systems. researchgate.net The choice of ligand is crucial as it can influence the rates of all three key steps in the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. youtube.com

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for aryl ester formation. wikipedia.orgorganic-chemistry.orgmdpi.com While historically requiring harsh conditions, modern modifications with suitable ligands allow the reaction to proceed under milder conditions. The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org Electron spin resonance studies have generally ruled out the involvement of radical intermediates in the classical Ullmann reaction. wikipedia.org

Table 1: Key Mechanistic Steps in Transition Metal-Catalyzed Aryl Ester Formation

| Step | Description | Key Intermediates |

| Oxidative Addition | The metal catalyst inserts into the aryl halide bond. | Pd(II) or Ni(II) complex |

| Transmetalation | The alcohol or its salt displaces a halide on the metal center. | Aryl-metal-alkoxide complex |

| Reductive Elimination | The aryl and alkoxide groups couple to form the ester, regenerating the catalyst. | Aryl ester product, M(0) catalyst |

| Radical Formation (Ni) | Single-electron transfer from a low-valent Ni species to the electrophile. | Aryl or acyl radical, Ni(I) species |

Photochemical Reactivity and Decomposition Mechanisms (e.g., Phenacyl Ester Photolysis)

Aryl esters can exhibit photochemical reactivity, undergoing decomposition or rearrangement upon exposure to light. A well-studied example that provides insight into the potential photochemical behavior of compounds like this compound is the photolysis of phenacyl esters. researchgate.netnih.govlookchem.com

Phenacyl esters are known to be photoremovable protecting groups for carboxylic acids, and their photolysis proceeds through the formation of radical intermediates. researchgate.netnih.gov The photolytic cleavage of the C-O bond in a phenacyl ester is initiated by the absorption of a photon, which promotes the molecule to an excited state.

The generally accepted mechanism for the photolysis of phenacyl esters involves the following key steps:

Photoexcitation: The phenacyl ester absorbs a photon, leading to the formation of an excited singlet state.

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

Homolytic Cleavage: From the excited triplet state, the molecule undergoes homolytic cleavage of the ester C-O bond, generating a phenacyl radical and a carboxylate radical. researchgate.net

Hydrogen Abstraction/Decarboxylation: The subsequent reactions of these radical intermediates determine the final products. The phenacyl radical can abstract a hydrogen atom from the solvent or another molecule to form acetophenone. The carboxylate radical can undergo decarboxylation to form a new carbon-centered radical and carbon dioxide. This new radical can then abstract a hydrogen atom to form an alkane.

In the case of phenacyl benzoate (B1203000), photolysis leads to the formation of benzoic acid and acetophenone. nih.gov The reaction can proceed via a chain mechanism, especially in the presence of hydrogen donors like alcohols. nih.gov The excited phenacyl ester abstracts a hydrogen atom from the alcohol to form a ketyl radical intermediate. This is followed by a series of steps that ultimately lead to the cleavage of the ester and the formation of the final products.

The photochemical decomposition of other aryl esters, such as aryl benzoates, has also been investigated. rug.nl The photo-Fries rearrangement is a characteristic reaction of aryl esters, which involves the homolytic cleavage of the C-O bond followed by the in-cage recombination of the resulting acyl and phenoxy radicals at the ortho or para positions of the aromatic ring, leading to the formation of hydroxybenzophenones. rug.nl The efficiency and selectivity of these photochemical reactions can be influenced by the solvent, the presence of micelles, and the nature of the substituents on the aromatic rings. rug.nl

Table 2: Products from the Photolysis of Phenacyl Benzoate in the Presence of a Hydrogen Donor

| Reactant | Major Products | By-products |

| Phenacyl Benzoate | Benzoic Acid | Acetophenone |

Broader Academic Significance and Future Research Trajectories

Contributions to Fundamental Organic Chemistry of Halogenated Aryl Esters

Halogenated aryl esters are a significant class of compounds in organic chemistry. Research into the synthesis and reactivity of molecules such as 2-Chlorophenyl 3-bromo-4-methoxybenzoate provides valuable insights into several key areas:

Reaction Mechanisms: The synthesis of this ester, likely through esterification or cross-coupling reactions, allows for the detailed study of reaction kinetics, substituent effects, and catalyst performance. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis, and understanding how substrates with multiple halogen substituents behave is crucial for developing more efficient and selective methods. organic-chemistry.orgnih.gov

Spectroscopic Analysis: The characterization of this compound using techniques like NMR, IR, and mass spectrometry helps to build a comprehensive database of spectroscopic data for halogenated aromatic compounds. This information is invaluable for the structural elucidation of new, more complex molecules.

Structure-Reactivity Relationships: The presence of chloro, bromo, and methoxy (B1213986) groups on the phenyl rings allows for a systematic investigation of how different substituents influence the chemical reactivity of the ester linkage and the aromatic rings. For example, the electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group can significantly impact the molecule's susceptibility to nucleophilic or electrophilic attack.

Exploration as Precursors in Materials Science (e.g., Polymer Synthesis, Functional Coatings)

The unique properties endowed by the halogen and methoxy groups make this compound a potential precursor for advanced materials.

Polymer Synthesis: Halogenated aromatic compounds can serve as monomers in the synthesis of specialty polymers. The bromine and chlorine atoms on this molecule could be sites for cross-linking reactions, leading to the formation of polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. These polymers could find applications in high-performance plastics and electronic components.

Functional Coatings: The aromatic and polar nature of this ester suggests its potential use in the formulation of functional coatings. Such coatings could exhibit desirable properties like hydrophobicity, corrosion resistance, or antimicrobial activity, making them suitable for protecting surfaces in various industrial and biomedical applications.

| Potential Application | Relevant Functional Groups | Desired Property |

| Flame Retardant Polymers | Bromo, Chloro | Reduced flammability |

| High Refractive Index Polymers | Aromatic rings, Halogens | Enhanced optical performance |

| Corrosion Resistant Coatings | Aromatic rings, Ester | Protection of metal surfaces |

Investigation in Catalysis and Method Development for Organic Transformations

The structure of this compound makes it a valuable substrate for developing and testing new catalytic methods.

Cross-Coupling Reactions: The presence of two different halogen atoms (bromine and chlorine) offers a platform to study the selectivity of catalysts in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. Developing catalysts that can selectively react at either the C-Br or C-Cl bond is a significant challenge and an active area of research. chemrxiv.orgresearchgate.net

C-H Activation: The aromatic rings of the molecule provide multiple C-H bonds that could be targeted for functionalization through C-H activation/arylation reactions. This would allow for the synthesis of more complex derivatives with potentially novel biological or material properties.

Ester-based Transformations: The ester group itself can participate in various transformations, such as hydrolysis, transesterification, or reduction. Studying these reactions in the context of a highly functionalized molecule like this provides insights into functional group tolerance and chemoselectivity. nih.gov

Computational Approaches to Design and Predict Novel Chemical Entities

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery of new chemical entities.

Molecular Modeling: Using techniques like Density Functional Theory (DFT), researchers can calculate the molecule's three-dimensional structure, electron distribution, and spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies). These calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure. acs.org

Property Prediction: Computational models can be used to predict various physicochemical properties, such as solubility, lipophilicity, and thermal stability. This information is crucial for designing molecules with specific characteristics for applications in materials science or medicinal chemistry. nih.gov

Reaction Pathway Analysis: Theoretical calculations can be employed to investigate the mechanisms of potential reactions involving this molecule, helping to identify the most likely reaction pathways and predict the structure of the resulting products.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Molecular geometry, Electronic structure | Understanding of stability and reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity | Guiding drug discovery efforts |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, Solvation | Insight into behavior in different environments |

Exploration of Molecular Interactions in Supramolecular Chemistry

The presence of halogen atoms and an ester group in this compound makes it an interesting candidate for studies in supramolecular chemistry, the chemistry of "beyond the molecule."

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen. The study of these interactions is a rapidly growing field with implications for crystal engineering, molecular recognition, and the design of self-assembling materials. acs.orgacs.org The strength and directionality of these halogen bonds can be tuned by the electronic environment of the halogen atoms.

Crystal Engineering: By understanding the intermolecular interactions, such as halogen bonding, π-π stacking of the aromatic rings, and dipole-dipole interactions, it is possible to predict and control the packing of the molecules in the solid state. This can lead to the design of crystalline materials with specific properties, such as desired crystal morphology or solid-state fluorescence.

Host-Guest Chemistry: The molecule could potentially act as a guest that binds to larger host molecules, or its derivatives could be incorporated into larger structures that can act as hosts for smaller molecules or ions. These host-guest systems are fundamental to areas like sensing, separation, and encapsulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.